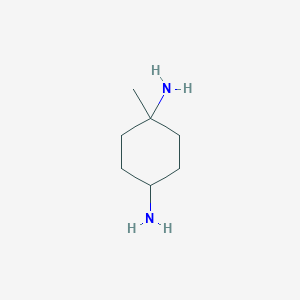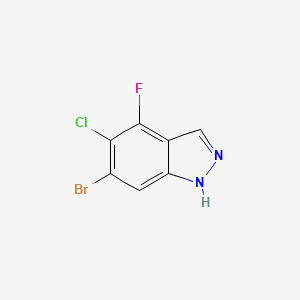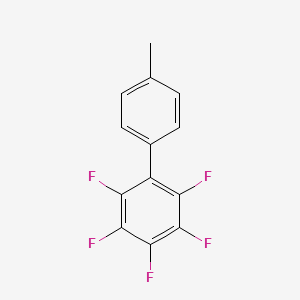
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzoylacetonitrile moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethyl)benzoylacetonitrile typically involves the bromination of 4-(trifluoromethyl)benzoylacetonitrile. This reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced purification techniques ensures the consistent quality and high throughput of the compound .
化学反応の分析
Types of Reactions
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while coupling reactions produce biaryl compounds .
科学的研究の応用
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Bromo-4-(trifluoromethyl)benzoylacetonitrile involves its interaction with molecular targets through various pathways. For instance, in the context of lithium-ion batteries, the compound acts as a film-forming additive, enhancing the stability and performance of the cathode-electrolyte interface . The bromine and trifluoromethyl groups contribute to the compound’s reactivity and ability to form stable intermediates during chemical reactions .
類似化合物との比較
Similar Compounds
4-Bromobenzotrifluoride: This compound shares the trifluoromethyl and bromine substituents but lacks the benzoylacetonitrile moiety.
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but contains an aniline group instead of the benzoylacetonitrile group.
Uniqueness
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both the bromine and trifluoromethyl groups along with the benzoylacetonitrile moiety. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic applications .
特性
分子式 |
C10H5BrF3NO |
|---|---|
分子量 |
292.05 g/mol |
IUPAC名 |
3-[3-bromo-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5BrF3NO/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5H,3H2 |
InChIキー |
YKGFPXFVPRAYGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CC#N)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)

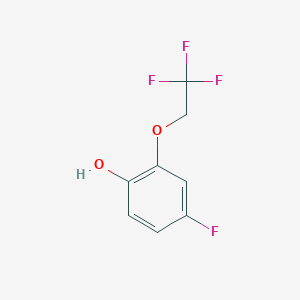


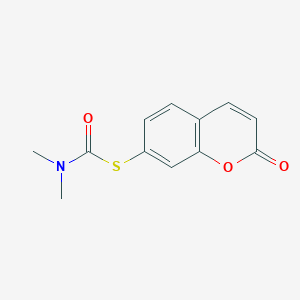
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)

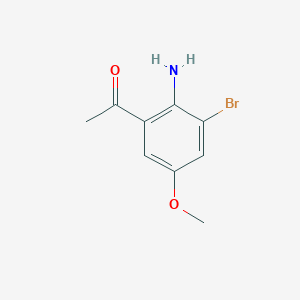
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
